molecular formula C20H23N3O4 B2877893 Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 2034324-69-9

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2877893
CAS No.: 2034324-69-9
M. Wt: 369.421
InChI Key: YXJJNXGTYZESAN-UHFFFAOYSA-N
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Description

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It could modulate pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of pyrimidine, piperidine, and benzoate ester in a single molecule is unique and contributes to its diverse applications.

    Biological Activity: Its specific interactions with molecular targets make it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-12-18(22-14(2)21-13)27-17-8-10-23(11-9-17)19(24)15-4-6-16(7-5-15)20(25)26-3/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJJNXGTYZESAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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